
(6-Chlorohept-5-ene-3-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chlorohept-5-ene-3-sulfonyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfonyl group and a chloroheptene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chlorohept-5-ene-3-sulfonyl)benzene can be achieved through several methods. One common approach involves the reaction of benzene with chlorosulfonic acid to introduce the sulfonyl group, followed by the addition of a chloroheptene chain. This process typically requires controlled reaction conditions, including specific temperatures and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Chlorohept-5-ene-3-sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions, where the sulfonyl group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the chloroheptene chain.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the chloroheptene chain .
Wissenschaftliche Forschungsanwendungen
(6-Chlorohept-5-ene-3-sulfonyl)benzene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (6-Chlorohept-5-ene-3-sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl and chloroheptene groups. These interactions can influence various biochemical pathways and processes, depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (6-Chlorohept-5-ene-3-sulfonyl)benzene include:
(6-Chloro-2-methylhept-5-ene-3-sulfonyl)benzene: This compound has a similar structure but with a methyl group substitution.
Other Benzene Derivatives: Compounds such as chlorobenzene and benzenesulfonyl chloride share structural similarities and undergo similar types of reactions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
62692-33-5 |
|---|---|
Molekularformel |
C13H17ClO2S |
Molekulargewicht |
272.79 g/mol |
IUPAC-Name |
6-chlorohept-5-en-3-ylsulfonylbenzene |
InChI |
InChI=1S/C13H17ClO2S/c1-3-12(10-9-11(2)14)17(15,16)13-7-5-4-6-8-13/h4-9,12H,3,10H2,1-2H3 |
InChI-Schlüssel |
VVAKVZTZZXFEAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC=C(C)Cl)S(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




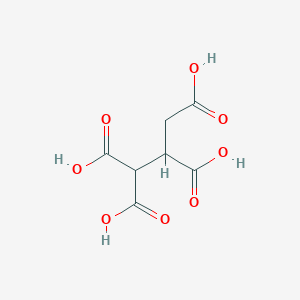
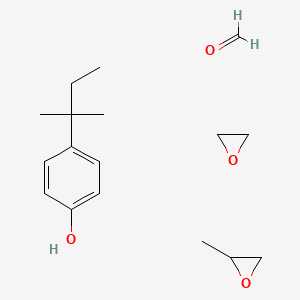
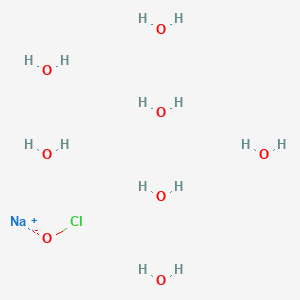
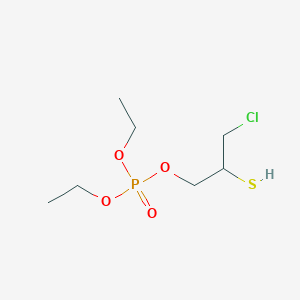
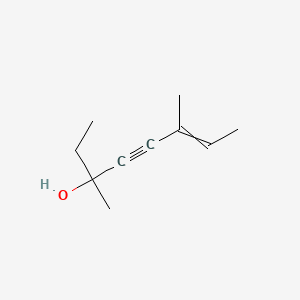
![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)
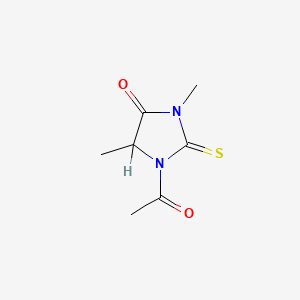
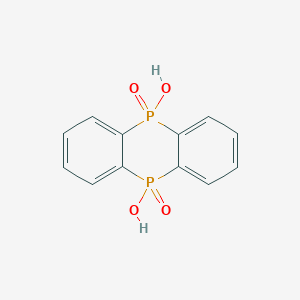

![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)

